![molecular formula C11H7BrF4N2O3 B2511692 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid CAS No. 1006447-74-0](/img/structure/B2511692.png)
5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid
Übersicht
Beschreibung
5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid is a complex organic compound with the molecular formula C11H7BrF4N2O3. This compound is characterized by the presence of a furoic acid moiety linked to a pyrazole ring, which is further substituted with bromine and difluoromethyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Introduction of Bromine and Difluoromethyl Groups: The pyrazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling with Furoic Acid: The brominated and difluoromethylated pyrazole is coupled with 2-furoic acid using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols or alkyl halides under acidic or basic conditions. This reaction modifies solubility and enhances bioavailability for pharmaceutical applications.
Decarboxylation Reactions
Controlled thermal decarboxylation eliminates CO₂ from the furoic acid moiety, generating a furan derivative. This is critical for synthesizing intermediates with reduced polarity.
Conditions | Outcome | Applications |
---|---|---|
180–200°C under inert atmosphere | Formation of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan | Precursor for agrochemicals or polymer additives |
Nucleophilic Aromatic Substitution
The bromine atom on the pyrazole ring is susceptible to substitution by nucleophiles (e.g., amines, thiols), enabling structural diversification.
Nucleophile | Conditions | Product |
---|---|---|
Piperidine | DMF, 80°C, 12 h | Piperidine-substituted pyrazole derivative |
Sodium thiophenolate | CuI catalyst, DMSO, 100°C | Thioether analog with enhanced electronic properties |
Electrophilic Reactions
The electron-deficient pyrazole ring undergoes electrophilic substitution at the 4-position (para to bromine), though reactivity is moderated by difluoromethyl groups.
Reagent | Reaction | Outcome |
---|---|---|
Nitration (HNO₃/H₂SO₄) | Nitro group addition | Limited yield due to steric and electronic hindrance |
Sulfonation (SO₃) | Sulfonic acid derivative | Requires elevated temperatures (>120°C) |
Coordination Chemistry
The carboxylic acid and pyrazole nitrogen atoms act as ligands for metal ions, forming complexes with potential catalytic or medicinal uses.
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets are influenced by its reactivity:
-
Enzyme Inhibition : The difluoromethyl groups enhance binding to hydrophobic enzyme pockets, as seen in structurally related pyrazole derivatives .
-
pH-Dependent Solubility : The carboxylic acid group ionizes in physiological pH, affecting bioavailability .
Comparative Reactivity Insights
The table below contrasts reactivity with structurally similar compounds:
Compound | Key Reaction Difference |
---|---|
5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid | Faster nucleophilic substitution (Cl vs. Br leaving group) |
5-{[4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-2-furoic acid | Reduced electrophilic substitution (methyl groups deactivate ring) |
Key Mechanistic Notes
-
Electron-Withdrawing Effects : Bromine and difluoromethyl groups increase the pyrazole ring’s electrophilicity, favoring nucleophilic substitution over electrophilic pathways .
-
Steric Hindrance : Difluoromethyl groups limit access to the pyrazole ring’s 3- and 5-positions, directing reactivity to the 4-position.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid is C₁₁H₇BrF₄N₂O₃, with a molecular weight of approximately 371.08 g/mol. The compound features:
- Pyrazole ring : Substituted with bromine and difluoromethyl groups.
- Furoic acid moiety : Contributing to its acidity and potential reactivity.
These structural characteristics are pivotal in determining the compound's biological activity and its interactions with various biological systems.
Antitumor Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit promising antitumor properties. For instance:
- Case Study : Research on related pyrazole derivatives has shown that they can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. These derivatives have been tested in vitro and in vivo, demonstrating significant efficacy against various cancer cell lines.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
- Mechanism : It may exert its effects by modulating the activity of inflammatory mediators, thereby reducing inflammation in various models of disease.
- Research Findings : Studies have shown that similar compounds can downregulate pro-inflammatory cytokines, suggesting a potential therapeutic role for this compound in inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound are under investigation:
- Preliminary Results : Initial tests indicate that it may exhibit activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Herbicide Development
The unique structure of this compound lends itself to potential applications in agrochemicals:
- Mechanism of Action : Similar compounds have been shown to inhibit key enzymes involved in plant growth, suggesting that this compound could be developed into a selective herbicide.
Insect Repellent Properties
Research into the insect repellent capabilities of compounds related to this compound is ongoing:
- Findings : Some derivatives have demonstrated efficacy in repelling common agricultural pests, providing an environmentally friendly alternative to traditional insecticides.
Data Table: Comparison of Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
5-{[4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL]methyl}-2-furoic acid | C₁₁H₁₁BrN₂O₃ | Contains dimethyl instead of difluoromethyl groups; potentially different biological activity. |
5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid | C₁₁H₇ClF₄N₂O₃ | Chlorine substitution may alter reactivity and bioactivity. |
5-{[4-Bromo-3,5-bis(trifluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid | C₁₁H₇BrF₅N₂O₃ | Incorporates trifluoromethyl groups; could enhance lipophilicity. |
Wirkmechanismus
The mechanism of action of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-furoic acid: Shares the furoic acid moiety but lacks the pyrazole ring and difluoromethyl groups.
4-Bromo-3,5-difluoromethylpyrazole: Contains the pyrazole ring with bromine and difluoromethyl groups but lacks the furoic acid moiety.
Uniqueness
The uniqueness of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the furoic acid and pyrazole moieties, along with bromine and difluoromethyl groups, makes it a versatile compound for various applications .
Biologische Aktivität
5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid is a novel compound characterized by its unique structural features, which include a pyrazole ring and a furoic acid moiety. The compound's molecular formula is C₁₁H₇BrF₄N₂O₃, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.
Chemical Structure and Properties
The compound’s structure is significant for its biological activity. The presence of bromine and difluoromethyl substituents on the pyrazole ring enhances its lipophilicity and binding affinity to various biological targets. The furoic acid component contributes to its acidic properties, potentially influencing its interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₁H₇BrF₄N₂O₃ |
Molecular Weight | 371.08 g/mol |
CAS Number | 1006447-74-0 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl groups may enhance the compound's metabolic stability and selectivity towards certain biological targets. Further research is required to elucidate the precise mechanisms involved.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyrazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to their structural features that facilitate enzyme inhibition .
Anticancer Properties
The compound's potential as an anticancer agent is under investigation. Its structural analogs have been noted for their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved are still being researched but may involve modulation of signaling pathways associated with cell proliferation and survival.
Enzyme Inhibition
The unique structure of this compound allows it to act as an inhibitor for certain enzymes. For example, studies have highlighted the importance of electron-withdrawing groups in enhancing the inhibitory effects against key enzymes involved in metabolic processes .
Study on Antimicrobial Efficacy
A study conducted on related pyrazole compounds demonstrated significant antibacterial activity against various strains of bacteria, including MRSA. The presence of halogen substituents was found to be crucial for enhancing bioactivity .
Research on Anticancer Activity
In vitro studies have shown that compounds structurally similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways . This indicates a promising avenue for further exploration in cancer therapeutics.
Eigenschaften
IUPAC Name |
5-[[4-bromo-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]furan-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF4N2O3/c12-6-7(9(13)14)17-18(8(6)10(15)16)3-4-1-2-5(21-4)11(19)20/h1-2,9-10H,3H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTASGOSXCNATR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C(=C(C(=N2)C(F)F)Br)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.